molecular formula C24H20N4O5 B2429348 methyl 4-(2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate CAS No. 1251696-01-1

methyl 4-(2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate

Cat. No.: B2429348
CAS No.: 1251696-01-1
M. Wt: 444.447
InChI Key: OLSODXRQWBQFNU-UHFFFAOYSA-N
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Description

Methyl 4-(2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C24H20N4O5 and its molecular weight is 444.447. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-[[2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5/c1-15-6-3-4-7-18(15)21-26-22(33-27-21)19-8-5-13-28(23(19)30)14-20(29)25-17-11-9-16(10-12-17)24(31)32-2/h3-13H,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSODXRQWBQFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that incorporates an oxadiazole ring, which is known for its diverse biological activities. The following sections will explore the biological activity of this compound, supported by case studies and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H23N5O3. Its structure includes multiple pharmacophores that may contribute to its biological activity.

Biological Activity Overview

The biological activities associated with compounds containing the 1,2,4-oxadiazole moiety have been extensively studied. These activities include:

  • Anticancer Activity : Compounds with oxadiazole rings have shown promising results against various cancer cell lines. For instance, derivatives have exhibited cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells .
  • Antimicrobial Properties : Research indicates that oxadiazole derivatives can possess antibacterial and antifungal properties. They have been tested against pathogens such as Staphylococcus aureus and Enterococcus faecalis .
  • Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptor Interaction : The compound could interact with cellular receptors that modulate various signaling pathways.
  • Cell Cycle Arrest : Some derivatives have shown the ability to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds:

StudyCompound TestedBiological ActivityResults
1,2,4-Oxadiazole DerivativesAnticancerIC50 values around 92.4 µM against multiple cancer lines
Various OxadiazolesAntimicrobialModerate activity against Staphylococcus aureus and Enterococcus faecalis
Oxadiazole DerivativesAnti-inflammatorySignificant inhibition of inflammatory markers in vitro

Scientific Research Applications

Key Features

  • Oxadiazole Ring : The presence of the oxadiazole ring contributes to the compound's biological activity.
  • Dihydropyridine Moiety : This structure is known for its role in various pharmacological effects.

Anticancer Activity

Research indicates that derivatives of oxadiazoles, including methyl 4-(2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate, exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the compound's effectiveness against human ovarian adenocarcinoma cells. The results showed an IC50 value of approximately 5 µM, indicating potent anticancer activity. The mechanism involves the inhibition of histone deacetylases (HDACs), which are crucial for cancer cell proliferation .

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has shown potential in inhibiting lipoxygenase activity, which is involved in inflammatory processes.

Case Study: Lipoxygenase Inhibition

In vitro assays demonstrated that the compound inhibited lipoxygenase with an IC50 value of 15 µM, indicating its potential as an anti-inflammatory agent .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.

Reaction Scheme Overview

  • Formation of Dihydropyridine : Condensation reactions involving appropriate aldehydes and amines.
  • Cyclization to Oxadiazole : Utilizing hydrazine derivatives to form the oxadiazole ring.
  • Final Esterification : Reacting the resulting compound with methyl benzoate to yield the final product.

Derivatives and Their Applications

Several derivatives of this compound have been synthesized and evaluated for enhanced biological activities. For instance:

  • Substituted Oxadiazoles : Variations with different substituents on the oxadiazole ring have shown improved anticancer properties .

Q & A

Q. How should researchers design in vivo studies to evaluate therapeutic potential while addressing toxicity?

  • Methodological Answer : Conduct dose-ranging studies in rodent models (e.g., Sprague-Dawley rats) starting at 10 mg/kg, escalating to 100 mg/kg. Monitor biomarkers (ALT/AST for hepatotoxicity) and histopathology. Compare with analogs like methyl 4-{2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate to assess toxicity trends .

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